molecular formula C19H13ClN4O2S2 B2800299 N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide CAS No. 1251630-40-6

N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide

Cat. No.: B2800299
CAS No.: 1251630-40-6
M. Wt: 428.91
InChI Key: MWMJQLBSXOAQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiazolyl and pyrimidinyl derivatives, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolyl or pyrimidinyl derivatives with comparable structures and functional groups. Examples could be:

  • N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-furyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide
  • N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-pyridyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-oxo-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S2/c20-12-3-1-4-13(7-12)22-17(25)9-24-11-21-8-14(19(24)26)18-23-15(10-28-18)16-5-2-6-27-16/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMJQLBSXOAQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.